1-(2-Fluorethyl)triazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

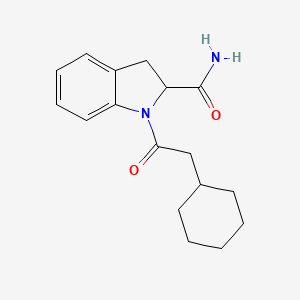

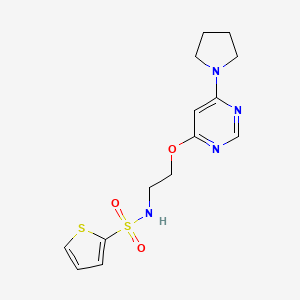

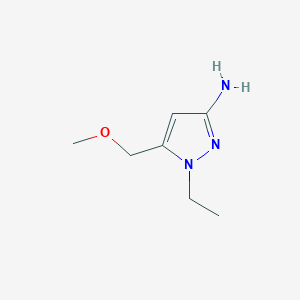

The compound "1-(2-Fluoroethyl)triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological motifs. The presence of a fluoroethyl group and a carboxylic acid moiety in the compound suggests potential for increased reactivity and the ability to participate in further chemical transformations.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method involves the alkylation of 1,2,4-triazole at the N-1 position, followed by quaternization at N-4 using fluorinated alkyl halides to form triazolium salts, some of which can be used as ionic liquids . This method demonstrates the potential for creating a wide range of substituted triazole compounds, including those with fluoroalkyl groups, which could be related to the synthesis of "1-(2-Fluoroethyl)triazole-4-carboxylic acid".

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed through single-crystal X-ray analyses, as demonstrated by the characterization of a methylated triazole compound . The precise arrangement of atoms within the crystal lattice can provide insights into the molecular geometry and potential reactive sites of the compound, which is crucial for understanding its chemical behavior.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. For instance, the 1,2,3-triazole ring can be functionalized through regiospecific 1,3-dipolar cycloaddition reactions, as shown in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Additionally, triazole compounds can undergo Michael addition reactions under acidic conditions to form triazolium salts . These reactions highlight the reactivity of the triazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be quite diverse. For example, 2-aryl-1,2,3-triazol-4-carboxylic acids exhibit bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, indicating their potential use in photophysical applications . The photophysical properties are sensitive to structural changes and the microenvironment, which can lead to marked changes in quantum yield. The presence of a fluoroethyl group in "1-(2-Fluoroethyl)triazole-4-carboxylic acid" may also influence its physical properties, such as solubility and boiling point, due to the electronegative nature of fluorine.

Wissenschaftliche Forschungsanwendungen

- Forscher haben das Potenzial von 1-(2-Fluorethyl)triazol-4-carbonsäure als Antitumormittel untersucht. Es gehört zur Klasse der 1,2,3-Triazolderivate, die vielversprechend bei der Hemmung des Wachstums von Krebszellen gezeigt haben . Weitere Untersuchungen sind erforderlich, um seinen Wirkmechanismus und seine Wirksamkeit gegen bestimmte Krebsarten zu verstehen.

- Die Struktur der Verbindung legt nahe, dass sie eine antifungale Aktivität aufweisen könnte. Triazolderivate wurden auf ihre Fähigkeit untersucht, das Pilzwachstum zu hemmen, was dies zu einem interessanten Forschungsfeld macht . Die Untersuchung seines antifungalischen Potenzials könnte zu neuartigen Behandlungen für Pilzinfektionen führen.

- Einige 1,2,3-Triazolderivate, darunter this compound, haben entzündungshemmende Eigenschaften gezeigt . Das Verständnis seiner Auswirkungen auf entzündungsfördernde Signalwege könnte zur Entwicklung von entzündungshemmenden Medikamenten beitragen.

- Angesichts der Verbreitung von Antibiotikaresistenz erforschen Wissenschaftler neue antibakterielle Wirkstoffe. Triazolderivate wurden auf ihre antibakteriellen Eigenschaften untersucht . Die Untersuchung der Wirksamkeit dieser Verbindung gegen bakterielle Krankheitserreger ist unerlässlich.

Antitumoraktivität

Antifungal-Eigenschaften

Entzündungshemmende Wirkungen

Antibakterielles Potenzial

Wirkmechanismus

Target of Action

Triazole compounds have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .

Mode of Action

Triazole compounds are known for their unique properties, inert nature, and ability to mimic amide bonds . These characteristics allow them to interact with their targets in a specific manner, leading to changes in the target’s function.

Biochemical Pathways

It’s worth noting that triazole compounds have been associated with a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . These effects suggest that triazole compounds may interact with multiple biochemical pathways.

Result of Action

Some triazole compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that 1-(2-Fluoroethyl)triazole-4-carboxylic acid may have similar effects.

Eigenschaften

IUPAC Name |

1-(2-fluoroethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJGMLUIQODMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

![2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2540948.png)

![2-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2540949.png)

![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)

![Methyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2540956.png)

![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)